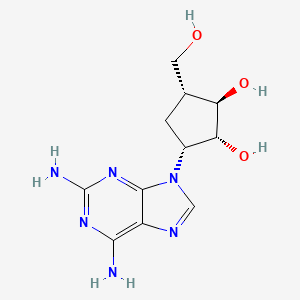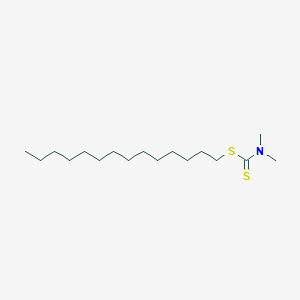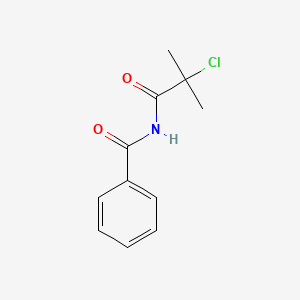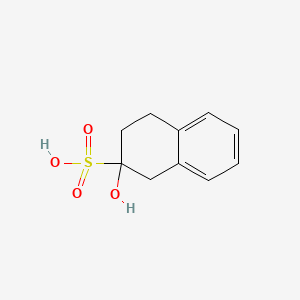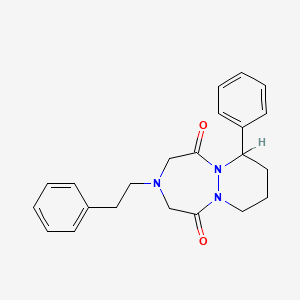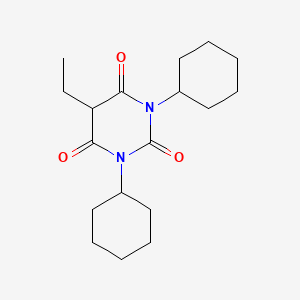
Barbituric acid, 1,3-dicyclohexyl-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 1,3-dicyclohexyl-5-ethyl- is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its applications in various fields, including medicinal chemistry and material sciences. It is an odorless powder that is soluble in water and serves as a building block for more complex molecules .
Méthodes De Préparation
The preparation of 1,3-dicyclohexyl-5-ethyl-barbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid under the conditions where acetic acid serves as a solvent and acetic anhydride as a dehydrating agent. This method is noted for its simplicity, ease of operation, and high product yield, with the purity of the final product exceeding 99.5% .
Analyse Des Réactions Chimiques
1,3-dicyclohexyl-5-ethyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-dicyclohexyl-5-ethyl-barbituric acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds with pharmacological interest.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1,3-dicyclohexyl-5-ethyl-barbituric acid involves its interaction with specific molecular targets and pathways. It acts as a nonselective central nervous system depressant, promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. This mechanism is similar to that of other barbituric acid derivatives .
Comparaison Avec Des Composés Similaires
1,3-dicyclohexyl-5-ethyl-barbituric acid can be compared with other barbituric acid derivatives, such as:
Phenobarbital: Used as an anticonvulsant and sedative.
Amobarbital: Used for sedation and management of seizures.
The uniqueness of 1,3-dicyclohexyl-5-ethyl-barbituric acid lies in its specific chemical structure, which imparts distinct pharmacological and chemical properties compared to other barbituric acid derivatives .
Propriétés
Numéro CAS |
851-35-4 |
|---|---|
Formule moléculaire |
C18H28N2O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,3-dicyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H28N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3 |
Clé InChI |
YTKIPBSQWDAMQR-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


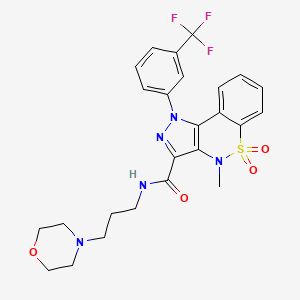
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



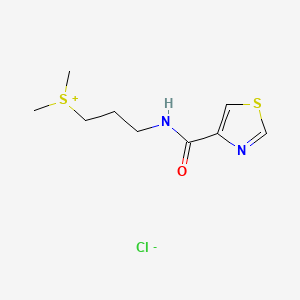
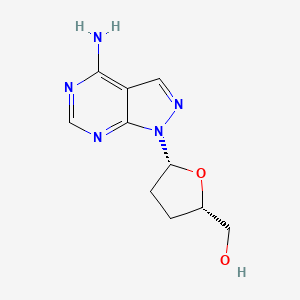
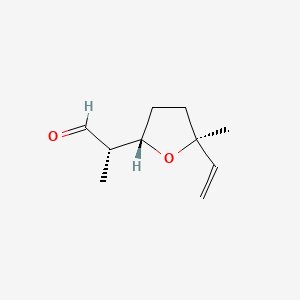
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
